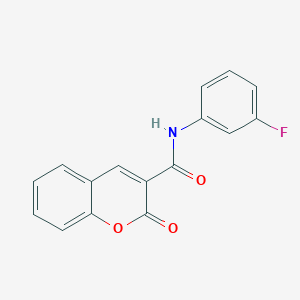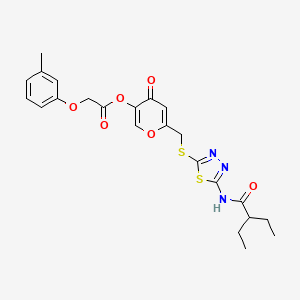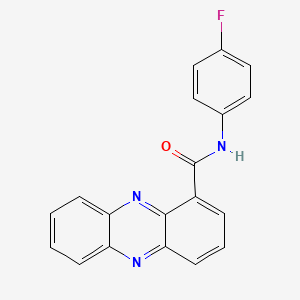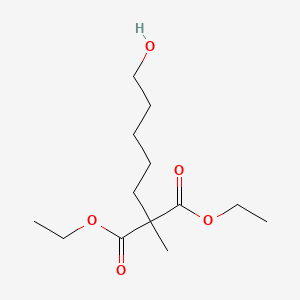
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound known for its multifaceted applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure which integrates a dihydroisoquinoline moiety, a furan ring, and an oxalamide linkage, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically involves a multi-step reaction starting with the appropriate isoquinoline derivative and furfural. The reaction proceeds through a series of intermediate steps involving cyclization, alkylation, and amide formation. Common conditions include the use of catalysts like palladium, specific temperature ranges, and reaction times optimized for each step.
Industrial Production Methods: : In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as solvent choice, temperature control, and purification methods like chromatography, is crucial to ensure high yield and purity of the final product.
Types of Reactions It Undergoes
Oxidation: : The furan ring and the dihydroisoquinoline moiety can undergo oxidative transformations, yielding various oxidized derivatives.
Reduction: : Selective reduction can target specific functional groups, leading to the formation of reduced intermediates.
Substitution: : The aromatic rings present in the molecule can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: : Palladium on carbon, copper catalysts.
Major Products Formed: : Depending on the type of reaction, the major products include oxidized furans, reduced isoquinolines, and substituted aromatic derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has found diverse applications:
Chemistry: : Used as an intermediate in organic synthesis for the creation of novel compounds.
Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Employed in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes, receptors, and ion channels, which mediate the compound's biological effects.
Pathways Involved: : The compound may influence signal transduction pathways, oxidative stress responses, and cellular metabolism, leading to various physiological effects.
類似化合物との比較
When compared with other compounds having similar structural motifs, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide stands out due to its unique combination of functional groups and resultant properties.
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N-(phenyl)oxalamide
2-(furan-2-yl)-N-(4-ethylphenyl)acetamide
The unique properties of this compound make it a valuable subject for continued research and application development across multiple scientific and industrial fields.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJPMKMNMCPKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)
![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)

![5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2390926.png)
![5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde](/img/structure/B2390927.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)
